molecular formula C10H13NO4S2 B1676496 Meticrane CAS No. 1084-65-7

Meticrane

Cat. No.: B1676496
CAS No.: 1084-65-7
M. Wt: 275.3 g/mol
InChI Key: FNQQBFNIYODEMB-UHFFFAOYSA-N
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Description

Meticrane is a diuretic medication primarily used to lower blood pressure. It has been marketed in Japan under the trade name Arresten. This compound works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney, which leads to increased urine production and a reduction in blood pressure .

Scientific Research Applications

Meticrane has several scientific research applications:

Safety and Hazards

Meticrane should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of accidental ingestion or contact, immediate medical attention is required .

Mechanism of Action

Target of Action

Meticrane is a diuretic medication that primarily targets the distal convoluted tubule in the kidneys . It inhibits the reabsorption of sodium and chloride ions , which play a crucial role in maintaining fluid balance in the body. Additionally, this compound has been found to inhibit specific Janus Kinase (JAK) enzymes , which are involved in various cellular processes such as cell growth, survival, development, and differentiation.

Mode of Action

This compound’s mode of action involves the inhibition of sodium and chloride ion reabsorption in the distal convoluted tubule . This leads to an increase in the excretion of these ions, along with water, thereby exerting a diuretic effect and helping to lower blood pressure . When it comes to JAK enzymes, this compound’s inhibition effectively reduces the inflammatory signals that contribute to autoimmune disorders and certain cancers .

Biochemical Pathways

It is speculated that this compound may exert its effects on cancer cells passively via well-known immune-regulatory/epigenetic signaling pathways, preferably via targeting pd-l1, tim-3, cd73, and hdacs .

Pharmacokinetics

It is known that several medications can affect the pharmacokinetics and pharmacodynamics of this compound, either increasing the risk of side effects or diminishing its therapeutic efficacy .

Action Environment

It is known that environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . As this compound has been found to inhibit JAK enzymes , which are targets for certain antimicrobial drugs, it is plausible that similar environmental factors could influence the action, efficacy, and stability of this compound

Biochemical Analysis

Biochemical Properties

Meticrane interacts with the Sodium-Chloride Cotransporter (NCC) in the kidneys . It acts as an inhibitor of this transporter, thereby reducing the reabsorption of sodium and chloride ions . This interaction with the NCC is a key aspect of this compound’s role in biochemical reactions.

Cellular Effects

This compound has been found to alter cell viability and proliferation in leukemia cells (Jurkat and K562 cells) and liver cancer (SK-hep-1) . No evidence of apoptosis was detectable . This suggests that this compound may have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NCC, inhibiting the reabsorption of sodium and chloride ions . This action can lead to changes in gene expression and cellular metabolism, particularly in cells of the renal system.

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its impact on cell viability and proliferation suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Specific studies detailing the dosage effects of this compound in animal models are currently limited. It is known that this compound is used clinically to treat essential hypertension , suggesting that its effects can vary with different dosages.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the regulation of ion transport in the kidneys . It interacts with the NCC, affecting the reabsorption of sodium and chloride ions .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via its interaction with the NCC . This interaction could affect its localization or accumulation within specific cells or tissues.

Subcellular Localization

The subcellular localization of this compound is likely related to its target, the NCC, which is located in the distal convoluted tubule of the kidneys . This localization could influence its activity or function within these cells.

Preparation Methods

Industrial Production Methods: Industrial production of Meticrane involves large-scale synthesis using the same principles as the laboratory preparation but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, especially involving its sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfone derivatives, while substitution reactions can produce a variety of substituted sulfonamide compounds .

Comparison with Similar Compounds

    Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action.

    Chlorthalidone: A diuretic with a longer duration of action compared to Meticrane.

    Indapamide: A diuretic with additional vasodilatory properties.

Uniqueness of this compound: this compound is unique in its specific inhibition of sodium and chloride reabsorption in the distal convoluted tubule, which makes it particularly effective in reducing blood pressure. Its chemical structure also allows for specific interactions with ion channels that are not observed with other diuretics .

Properties

IUPAC Name

6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQBFNIYODEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045346
Record name Meticrane
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URL https://comptox.epa.gov/dashboard/DTXSID9045346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084-65-7
Record name Arresten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1084-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meticrane [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meticrane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13284
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Record name meticrane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759309
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Record name Meticrane
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Record name Meticrane
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Record name METICRANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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